molecular formula C18H14ClN3O4 B301884 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione

4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione

Cat. No. B301884
M. Wt: 371.8 g/mol
InChI Key: HPEUQBRLCCWGOD-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione, also known as CNB-001, is a synthetic compound that has been extensively studied for its potential as a neuroprotective agent. It belongs to the class of pyrazolidinedione compounds and has shown promising results in preclinical studies for the treatment of various neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione is not fully understood. However, it is believed to exert its neuroprotective effects through multiple pathways. 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has been shown to activate the Nrf2/ARE pathway, which is a key regulator of antioxidant and anti-inflammatory responses. It has also been shown to inhibit the activation of microglia and astrocytes, which are immune cells in the brain that can contribute to neuroinflammation.
Biochemical and Physiological Effects
4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress and inflammation in the brain, which may help to protect neurons from damage. 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione in lab experiments is its high purity and stability, which allows for accurate dosing and reproducible results. However, one limitation of using 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione is its relatively low solubility in water, which may require the use of organic solvents in some experiments.

Future Directions

There are several potential future directions for the study of 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione. One area of interest is the development of 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione as a therapeutic agent for the treatment of neurodegenerative diseases. Clinical trials are needed to determine the safety and efficacy of 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione in humans. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective effects of 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione. Further studies are needed to fully understand the pathways involved in the neuroprotective effects of 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione. Additionally, the development of more water-soluble derivatives of 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione may help to overcome some of the limitations of using 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione in lab experiments.

Synthesis Methods

The synthesis of 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione involves the reaction of 4-chloro-3-nitrobenzaldehyde with 3,4-dimethylphenylhydrazine followed by cyclization with ethyl acetoacetate. The product is then purified through recrystallization to obtain 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione in its pure form.

Scientific Research Applications

4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has been extensively studied for its potential as a neuroprotective agent. It has shown promising results in preclinical studies for the treatment of various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has been shown to have antioxidant and anti-inflammatory properties, which may help to reduce oxidative stress and inflammation in the brain.

properties

Product Name

4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione

Molecular Formula

C18H14ClN3O4

Molecular Weight

371.8 g/mol

IUPAC Name

(4Z)-4-[(4-chloro-3-nitrophenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C18H14ClN3O4/c1-10-3-5-13(7-11(10)2)21-18(24)14(17(23)20-21)8-12-4-6-15(19)16(9-12)22(25)26/h3-9H,1-2H3,(H,20,23)/b14-8-

InChI Key

HPEUQBRLCCWGOD-ZSOIEALJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C(=O)N2)C

SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)N2)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)N2)C

Origin of Product

United States

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